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Compound of Interest

Compound Name: 1-Methylazepan-4-ol

Cat. No.: B101566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of patents and scientific literature for 1-
Methylazepan-4-ol, a versatile heterocyclic building block. It details a common synthetic

pathway, presents key quantitative data, and offers insights into the biological potential of its

derivatives.

Synthesis of 1-Methylazepan-4-ol: A Two-Step
Approach
The synthesis of 1-Methylazepan-4-ol is commonly achieved through a two-step process

starting from readily available precursors. The first step involves the formation of the ketone

intermediate, 1-methylazepan-4-one, which is subsequently reduced to the desired alcohol.

Step 1: Synthesis of 1-Methylazepan-4-one
Hydrochloride
A patented method describes the synthesis of 1-methylazepan-4-one hydrochloride from N-

methyl-2-pyrrolidone. This process involves a series of reactions including hydrolysis, mono-

esterification, and a cyclization reaction. While the patent outlines the overall scheme, a more

detailed and accessible laboratory-scale synthesis starts from 1-methylpiperidine-4-one. This

method, detailed in a patent application by Sichuan Gooddoctor Pharmaceutical Group,

involves a ring expansion.[1]
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A typical experimental protocol for the synthesis of the precursor, N-methylhexahydroazepin-4-

one hydrochloride, starting from 4-(aminomethyl)-1-methylpiperidin-4-ol is as follows:

Experimental Protocol: Synthesis of N-methylhexahydroazepin-4-one hydrochloride[1]

5g (34.67mmol) of 4-(aminomethyl)-1-methylpiperidin-4-ol is dissolved in 50ml of glacial acetic

acid and cooled to 0°C. A solution of sodium nitrite (2.46g, 35.71mmol) in 25ml of water is

slowly added while maintaining the temperature at 0°C. The reaction mixture is stirred

overnight. Upon completion, 250ml of dichloromethane (DCM) is added, and the pH of the

reaction solution is adjusted to 7-8 with sodium bicarbonate. The DCM layer is separated, and

the aqueous layer is extracted twice with 50ml of DCM. The combined organic layers are

concentrated. The resulting oil is dissolved in 20ml of isopropanol, and the pH is adjusted to <6

with 3ml of hydrogen chloride in isopropanol solution. The solution is then cooled to induce

crystallization, yielding N-methylhexahydroazepin-4-one hydrochloride. The solid is dried under

reduced pressure.

Table 1: Reported Yields for the Synthesis of N-methylhexahydroazepin-4-one hydrochloride[1]

Step Product Yield

Ring Expansion/Crystallization
N-methylhexahydroazepin-4-

one hydrochloride
87.0%

Step 2: Reduction of 1-Methylazepan-4-one to 1-
Methylazepan-4-ol
The reduction of the ketone intermediate to the final alcohol product is a standard

transformation in organic synthesis. Sodium borohydride (NaBH₄) is a common and effective

reducing agent for this purpose.

Experimental Protocol: General Reduction of a Ketone to an Alcohol

To a solution of the ketone (1 equivalent) in a suitable solvent such as methanol or ethanol,

sodium borohydride (1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is

stirred at room temperature until the reaction is complete, as monitored by thin-layer

chromatography. The reaction is then quenched by the slow addition of water or a dilute acid.
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The product is extracted with an organic solvent, and the combined organic layers are washed,

dried, and concentrated under reduced pressure to yield the crude alcohol. Purification is

typically achieved by column chromatography or recrystallization.

While a specific, detailed protocol with quantitative data for the reduction of 1-methylazepan-4-

one to 1-Methylazepan-4-ol is not readily available in the searched literature, the general

procedure described above is widely applicable. The yield and purity of the final product would

be expected to be high based on the efficiency of sodium borohydride reductions.

Table 2: Physicochemical Properties of 1-Methylazepan-4-ol[2]

Property Value

Molecular Formula C₇H₁₅NO

Molecular Weight 129.20 g/mol

CAS Number 19065-49-7

Appearance Expected to be a solid or oil

Purity (commercial) Typically ≥97%

Biological Activity of Azepane Derivatives
While specific biological activity data for 1-Methylazepan-4-ol is limited in the public domain,

the azepane scaffold is a recognized pharmacophore present in numerous biologically active

molecules. Literature and patents suggest that derivatives of the azepane ring system have

been investigated for a range of therapeutic applications. The biological activities of these

derivatives are highly dependent on the nature and position of various substituents on the

azepane ring.

The following diagram illustrates a generalized workflow for the discovery of bioactive azepane

derivatives, starting from a core scaffold like 1-Methylazepan-4-ol.
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Workflow for Bioactive Azepane Derivative Discovery
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Caption: A generalized workflow for the discovery of bioactive azepane derivatives.
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Structure-Activity Relationship (SAR) studies on various classes of azepane derivatives have

been conducted to understand the impact of structural modifications on their biological activity.

These studies are crucial for optimizing lead compounds to improve their potency, selectivity,

and pharmacokinetic properties.

Due to the proprietary nature of drug discovery, specific quantitative data such as IC₅₀ or EC₅₀

values for novel 1-Methylazepan-4-ol derivatives are often found within patent applications

and may not be readily available in peer-reviewed literature until later stages of development.

Researchers are encouraged to perform their own biological evaluations to determine the

specific activities of their synthesized derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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